3-(Chloromethyl)-3-methyl-1-prop-2-enylazetidin-2-one

Description

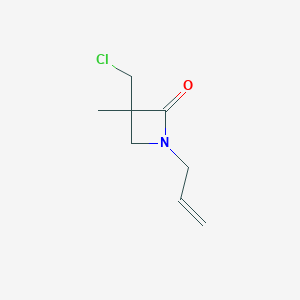

3-(Chloromethyl)-3-methyl-1-prop-2-enylazetidin-2-one is a β-lactam (azetidin-2-one) derivative characterized by a strained four-membered ring with a ketone group. Its structure includes a chloromethyl (-CH₂Cl) and a methyl (-CH₃) substituent at the 3-position, as well as a prop-2-enyl (allyl) group at the 1-position. The chloromethyl group enhances electrophilicity, making the compound reactive toward nucleophilic agents, while the allyl group provides opportunities for further functionalization via cycloaddition or polymerization reactions. This compound is synthesized through multi-step protocols, often involving alkylation of azetidinone precursors with halides (e.g., chloroacetyl chloride) under basic conditions . Its structural complexity and reactivity profile make it a candidate for pharmaceutical intermediates or polymer chemistry applications.

Properties

IUPAC Name |

3-(chloromethyl)-3-methyl-1-prop-2-enylazetidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClNO/c1-3-4-10-6-8(2,5-9)7(10)11/h3H,1,4-6H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVFRHYPHQVYZBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1=O)CC=C)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-3-methyl-1-prop-2-enylazetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloromethyl-3-methyl-1-prop-2-enylamine with a suitable carbonyl compound in the presence of a base to form the azetidinone ring. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-3-methyl-1-prop-2-enylazetidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxyl, amino, or alkoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Nucleophiles such as sodium hydroxide, ammonia, or alcohols are used under basic or neutral conditions.

Major Products Formed

Oxidation: Oxidized derivatives such as ketones or carboxylic acids.

Reduction: Reduced forms such as alcohols or amines.

Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

3-(Chloromethyl)-3-methyl-1-prop-2-enylazetidin-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-3-methyl-1-prop-2-enylazetidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Selected Azetidin-2-one Derivatives

Key Observations :

- Chlorine Substituents : The target compound’s chloromethyl group increases electrophilicity compared to simple chloro-substituted analogs (e.g., ), enabling nucleophilic substitution reactions. In contrast, 3,3-dimethyl derivatives lack this reactivity, favoring steric hindrance.

- Allyl Group: The prop-2-enyl group offers unique reactivity (e.g., Diels-Alder cycloadditions) absent in phenyl- or quinoxaline-substituted analogs .

Key Observations :

Table 3: Comparative Properties

Biological Activity

3-(Chloromethyl)-3-methyl-1-prop-2-enylazetidin-2-one is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, antiproliferative, and other relevant activities.

Chemical Structure and Properties

The compound has a unique azetidinone structure characterized by a chloromethyl group and an alkenyl side chain. This structural configuration may contribute to its biological activity by influencing its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, halogenated compounds derived from marine organisms have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Bacteria | IC50 (µM) |

|---|---|---|

| Compound A | S. aureus | 4.2 |

| Compound B | E. coli | 4.4 |

| Compound C | Bacillus subtilis | 2.6 |

Antiproliferative Activity

The antiproliferative effects of azetidinones have been documented in various studies. Compounds with similar structures have demonstrated the ability to inhibit cancer cell proliferation, particularly against human carcinoma cell lines such as HeLa and A549 .

Table 2: Antiproliferative Effects of Azetidinone Derivatives

| Compound Name | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound D | HeLa | 226 |

| Compound E | A549 | 242.52 |

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall formation, leading to cell lysis.

- Interference with DNA Replication : Some azetidinones can inhibit enzymes involved in DNA replication, thus preventing cancer cell proliferation.

- Targeting Specific Proteins : In silico studies indicate that certain azetidinones interact strongly with proteins crucial for bacterial survival, such as the AgrA protein in Staphylococcus aureus .

Case Studies

Recent studies have explored the efficacy of azetidinone derivatives in clinical and laboratory settings:

- Case Study 1 : A study examining the antibacterial effects of halogenated azetidinones found that these compounds significantly reduced bacterial adhesion and biofilm formation in vitro.

- Case Study 2 : In a cancer research setting, azetidinone derivatives were tested against various human cancer cell lines, demonstrating potent antiproliferative effects comparable to established chemotherapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.